molecular formula C6H4BrF2N B053279 4-Bromo-2,5-difluoroaniline CAS No. 112279-60-4

4-Bromo-2,5-difluoroaniline

Cat. No. B053279
CAS RN: 112279-60-4
M. Wt: 208 g/mol
InChI Key: XOYHFIQPPOJMFK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N . It is a solid substance under normal conditions and should be stored under inert gas . It is also air sensitive .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,5-difluoroaniline consists of a pyrazole bound to a phenyl group . The compound has a molecular weight of 208.01 g/mol .


Physical And Chemical Properties Analysis

4-Bromo-2,5-difluoroaniline is a solid at 20 degrees Celsius . It has a melting point of 74 to 77 degrees Celsius . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis of Complex Molecules

“4-Bromo-2,5-difluoroaniline” can be used as a building block in the synthesis of complex molecules. Its unique structure allows it to react with various other compounds to form new molecules, which can be useful in a wide range of scientific research .

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. The presence of both bromine and fluorine atoms in the molecule could make it a valuable component in the development of new drugs .

Material Science

In material science, “4-Bromo-2,5-difluoroaniline” could be used in the synthesis of new materials. The properties of this compound could contribute to the development of materials with unique characteristics .

Fluorinated Building Blocks

“4-Bromo-2,5-difluoroaniline” is a fluorinated building block, which means it can be used in the synthesis of fluorinated compounds. These compounds have a wide range of applications, including in the pharmaceutical and agrochemical industries .

Organic Chemistry Research

In organic chemistry research, “4-Bromo-2,5-difluoroaniline” can be used to study the properties and reactions of bromine and fluorine in aromatic compounds .

Chemical Synthesis

“4-Bromo-2,5-difluoroaniline” can be used in chemical synthesis. It can react with various other compounds to form new substances, which can be useful in a wide range of scientific research .

Mechanism of Action

Target of Action

4-Bromo-2,5-difluoroaniline is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the body, responsible for the exchange of oxygen and carbon dioxide, which is vital for cellular respiration and energy production.

Pharmacokinetics

It is known that the compound has a high gastrointestinal (gi) absorption and is permeable to the blood-brain barrier (bbb) . . These properties may influence the bioavailability of the compound in the body.

Result of Action

Exposure to the compound is known to cause skin and eye irritation, and may cause respiratory irritation

Action Environment

The action, efficacy, and stability of 4-Bromo-2,5-difluoroaniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Moreover, exposure to dust, fume, gas, mist, vapors, or spray of the compound should be avoided, and it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and activity may be affected by exposure to air and certain environmental conditions.

Safety and Hazards

4-Bromo-2,5-difluoroaniline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYHFIQPPOJMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378337
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluoroaniline

CAS RN

112279-60-4
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (28.50 g, 0.160 mol) is added in small quantities over 1.5 hours to a stirred, cooled (-10° to 0° C.) solution of 2,5-difluoroaniline (20.00 g, 0.155 mol) in dry dichloromethane under dry nitrogen. This mixture is stirred at 0° C. for 2 hours (glc analysis revealing a complete reaction), and the red solution then washed with a large amount of water (×2) and dried (MgSO4). The solvent is removed in vacuo to afford a red solid with a yield of 32.19 g (100%).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 100 g of 2,5-difluoroaniline and 1150 mL of AcOH is added over 1.3 hours a solution of 40.2 mL of Br2 in 350 mL of AcOH at a temperature of 15°-20°. The pink suspension is stirred 30 minutes longer and then evaporated in vacuo. The residue is basified with 50% NaOH (ice is added to keep the temperature below 35°). Extraction of the free base with 1 L of CH2Cl2 and washing of the extract with 2×100 mL of H2O, drying with Na2SO4 and evaporation in vacuo gives 157 g (97.5% yield) of 4-bromo-2,5-difluoroaniline, m.p. 73°-75°. The mass spectrum had a M+1 ions at 208,210.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40.2 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,5-difluoro-4-bromo-nitrobenzene (10 g, 42 mmol) in MeOH (200 mL) and conc. HCl (11 mL) was added tin(II)chloride dihydrate (38 g, 168 mmol) at room temperature. When complete the MeOH was distilled off under vacuum then water and celite were added. The mixture was neutralized with NaOH (50%) and filtered to remove the tin residue. The mixture was extracted with CH2Cl2 and the title compound 468A crystallized from CH2Cl2/hexane.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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